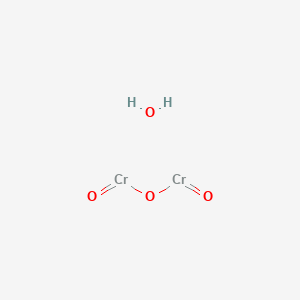

Chromium(III) oxide hydrate

Description

Properties

IUPAC Name |

oxo(oxochromiooxy)chromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.H2O.3O/h;;1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBOEBOIXOEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Cr]O[Cr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Chromium(III) Oxide Hydrate from Chromium Nitrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of chromium(III) oxide hydrate from chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O). Moving beyond simple procedural lists, this document delves into the fundamental chemical principles governing the transformation, from the aqueous chemistry of the chromium(III) ion to the nucleation and growth of the hydrated oxide precipitate. We will explore and contrast key synthesis methodologies, including direct precipitation and homogeneous precipitation using urea, explaining the causality behind experimental choices and their impact on the final material's properties. Detailed protocols are provided, alongside a discussion of critical post-synthesis processing steps such as aging, purification, and thermal conversion to crystalline chromium(III) oxide (Cr₂O₃). The guide emphasizes the relationship between synthesis parameters and material characteristics, which are crucial for tailoring the final product for applications in catalysis, advanced pigments, and emerging biomedical fields.

Foundational Principles: The Aqueous Chemistry of Chromium(III)

The synthesis of chromium(III) oxide hydrate begins with understanding the behavior of the chromium(III) ion in an aqueous solution. When chromium(III) nitrate is dissolved in water, it forms the hexaaquachromium(III) complex ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet color to the solution.[1] This complex is a weak acid, undergoing hydrolysis to generate hydronium ions (H₃O⁺) and influencing the solution's pH.[2]

The hydrolysis process is the cornerstone of the synthesis and proceeds through several stages. The initial step involves the deprotonation of a coordinated water molecule to form a hydroxo complex:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺[3][4]

As the pH of the solution is increased by adding a base, this deprotonation continues, leading to species like [Cr(H₂O)₄(OH)₂]⁺ and ultimately the neutral, insoluble chromium(III) hydroxide, Cr(OH)₃, which is more accurately represented as a hydrated oxide, Cr₂O₃·nH₂O.[1][5]

A critical aspect of this process is the polymerization of the hydroxo complexes. These monomers can link together through bridging hydroxide groups in a process called olation .[4]

2[Cr(H₂O)₅(OH)]²⁺ → [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O

With heating or aging, these ol-bridges can convert into more stable oxo-bridges (Cr-O-Cr) through a process known as oxolation , which releases a water molecule.[4] This aging process explains why freshly precipitated chromium hydroxide is readily soluble in acid, while aged precipitates become increasingly inert.[4] Understanding and controlling these hydrolysis and polymerization pathways is paramount to determining the properties of the final product.

Synthesis Methodologies: A Comparative Analysis

The choice of synthesis method directly dictates the morphology, particle size, and purity of the chromium(III) oxide hydrate. Here, we detail two primary aqueous precipitation routes.

Direct Precipitation: A Rapid but Heterogeneous Approach

Direct precipitation involves the rapid addition of a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to an aqueous solution of chromium(III) nitrate.[6][7] This method is straightforward and fast, but the rapid, localized increase in pH where the base is added leads to high supersaturation, resulting in the rapid formation of a gelatinous, often amorphous precipitate with a broad particle size distribution.[8]

Reaction Chemistry: The overall ionic reaction for precipitation with a generic hydroxide source is: Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s)[1]

When using specific bases, the full molecular equations are: Cr(NO₃)₃ + 3NaOH → Cr(OH)₃↓ + 3NaNO₃[9] Cr(NO₃)₃ + 3NH₄OH → Cr(OH)₃↓ + 3NH₄NO₃[10]

The resulting gelatinous precipitate is a hydrated form of chromium(III) oxide, often described as chromium hydroxide.

-

Preparation of Precursor Solution: Dissolve 40.0 g of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 400 mL of deionized water in a 1 L beaker. Stir until the salt is fully dissolved.

-

Precipitation: While stirring the chromium nitrate solution vigorously with a magnetic stirrer, slowly add a 10% (v/v) aqueous ammonia solution dropwise.

-

pH Monitoring: Continuously monitor the pH of the solution. Continue adding the ammonia solution until the pH reaches a stable value between 8 and 10. A voluminous, grayish-green gelatinous precipitate will form.[7]

-

Aging: Cease stirring and allow the precipitate to age in the mother liquor for 1-2 hours at room temperature. Aging allows for the initial amorphous precipitate to undergo structural rearrangement (olation and oxolation), which can improve its filterability.[11]

-

Purification (Washing): Decant the supernatant. Resuspend the precipitate in 500 mL of deionized water and stir for 10 minutes. Allow the precipitate to settle and decant the supernatant. Repeat this washing process 4-5 times to remove residual nitrate and ammonium ions. The removal of impurities is critical for obtaining pure Cr₂O₃ upon calcination.

-

Collection and Drying: Collect the washed precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a final portion of deionized water. Dry the resulting paste in an oven at 70-110°C for 12-24 hours to yield chromium(III) oxide hydrate as a fine, greenish powder.

Homogeneous Precipitation: The Urea Method for Uniformity

For applications requiring uniform, well-defined particles, homogeneous precipitation is the superior method. This technique avoids high local supersaturation by generating the precipitating agent slowly and uniformly throughout the solution.[8] The thermal decomposition of urea is the classic example. When a solution containing chromium nitrate and urea is heated, the urea slowly hydrolyzes to produce ammonia and carbon dioxide. The ammonia gradually raises the pH of the entire solution, leading to controlled, uniform precipitation of a dense, more crystalline chromium(III) oxide hydrate.[12][13]

Mechanism of Urea Hydrolysis: (NH₂)₂CO + 3H₂O --(Heat, >70°C)--> 2NH₄⁺ + OH⁻ + HCO₃⁻

This slow, uniform generation of hydroxide ions allows for the controlled growth of particles, typically resulting in spherical morphologies with a narrow size distribution.[14]

-

Preparation of Precursor Solution: Dissolve 10.0 g of chromium(III) nitrate nonahydrate and 25.0 g of urea in 500 mL of deionized water in a 1 L beaker. A molar ratio of urea to chromium of at least 3:1 is recommended to ensure complete precipitation.

-

Heating and Precipitation: Cover the beaker with a watch glass and heat the solution to 90-95°C with constant stirring. Maintain this temperature for 4-6 hours. The solution will gradually become turbid as the chromium(III) oxide hydrate precipitates.

-

Aging: After the heating period, allow the solution to cool to room temperature and let the precipitate age overnight (12-18 hours) without stirring.

-

Purification (Washing): Carefully decant the supernatant. Wash the precipitate by resuspension in deionized water and centrifugation or settling/decanting, repeating the process 4-5 times until the conductivity of the wash water is near that of pure deionized water.

-

Collection and Drying: Collect the purified precipitate by vacuum filtration and dry in an oven at 110°C for 12 hours. The product will be a fine, dense, green powder.

Process Control and Material Characterization

The properties of the synthesized chromium(III) oxide hydrate are critically dependent on the synthesis parameters. Subsequent thermal treatment (calcination) is then used to convert the hydrate into anhydrous, crystalline α-Cr₂O₃ (eskolaite structure).[6][7]

Key Synthesis Parameters and Their Influence

The table below summarizes the causal relationships between key experimental parameters and the properties of the final chromium oxide product.

| Parameter | Experimental Choice/Range | Rationale and Effect on Final Product |

| Precipitating Agent | Direct (NaOH, NH₄OH) vs. Homogeneous (Urea) | Direct addition creates local pH gradients, leading to amorphous, gelatinous precipitates with a wide size distribution. Urea hydrolysis ensures a slow, uniform pH increase, yielding denser, more crystalline, and monodisperse spherical particles.[8][14] |

| pH | Typically 7-10 | pH dictates the degree of hydrolysis and condensation. Lower pH (e.g., 7-8) can lead to smaller particles, while very high pH can lead to the formation of soluble chromite ions ([Cr(OH)₄]⁻), reducing yield. Studies have shown that particle size can be tuned by systematically varying the final pH.[12][15] |

| Temperature | Precipitation: 25-95°C; Calcination: 400-1100°C | Precipitation temperature affects the kinetics of hydrolysis and urea decomposition. Higher calcination temperatures lead to increased crystallinity and larger crystallite sizes, but a significant decrease in specific surface area.[14][16] |

| Aging Time | 1 hour to several days | Aging allows for dissolution of smaller particles and reprecipitation onto larger ones (Ostwald ripening) and promotes the conversion of hydroxide bridges to more stable oxide bridges (oxolation), leading to a more crystalline and stable precipitate.[4][11] |

From Hydrate to Oxide: The Role of Calcination

The dried chromium(III) oxide hydrate is typically amorphous or poorly crystalline. To obtain the stable, crystalline α-Cr₂O₃ phase, a high-temperature heat treatment, known as calcination, is required.

Thermal Decomposition Pathway: The process can be monitored using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Dehydration (< 250°C): Initial weight loss corresponds to the removal of physically adsorbed and chemically bound water.[17]

-

Dehydroxylation (250-400°C): Further weight loss is due to the removal of hydroxyl groups as water, as the Cr-OH bonds convert to Cr-O-Cr linkages.[17]

-

Crystallization (exotherm ~410-420°C): A sharp exothermic peak in the DSC curve indicates the crystallization of amorphous material into the stable rhombohedral α-Cr₂O₃ structure.[14]

-

Crystal Growth (>500°C): At higher temperatures, crystallite growth and sintering occur, leading to larger particles and a reduction in surface area.[2][16]

The final calcination temperature is a critical parameter. For applications requiring high surface area, such as catalysis, lower temperatures (e.g., 400-500°C) are preferred. For applications where high crystallinity and thermal stability are key, such as in pigments or ceramics, higher temperatures (>800°C) are used.[13][18]

Essential Characterization Techniques

To ensure the synthesis has produced a material with the desired properties, a suite of characterization techniques should be employed:

-

X-ray Diffraction (XRD): Confirms the crystalline phase (e.g., amorphous hydrate vs. crystalline α-Cr₂O₃) and allows for the calculation of average crystallite size using the Scherrer equation.[6][12]

-

Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): Provide direct visualization of particle morphology, size, and size distribution.[7][15]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups. The broad bands around 3400 cm⁻¹ and 1630 cm⁻¹ in the hydrate correspond to O-H stretching and bending vibrations of water. These bands diminish upon calcination, while sharp peaks characteristic of Cr-O bonds in crystalline Cr₂O₃ appear below 1000 cm⁻¹.[11][14]

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the final powder, a critical parameter for catalytic applications.[18]

Visualization of the Synthesis Workflow

The logical flow of the synthesis and processing can be visualized to aid in experimental planning.

Diagram 1: General Synthesis Workflow

This diagram illustrates the sequential steps from the initial precursor solution to the final, characterized chromium(III) oxide product.

Caption: Workflow from precursor to final product.

Diagram 2: Chemical Transformation Pathway

This diagram outlines the key chemical species and transformations during the synthesis.

Caption: Key chemical species and transformations.

Relevance and Applications

The meticulous control over the synthesis of chromium(III) oxide hydrate and the subsequent oxide is driven by its wide range of applications.

-

Catalysis: High-surface-area Cr₂O₃ is a robust catalyst used in numerous organic reactions, including dehydrogenation, polymerization, and selective catalytic reduction of NOx.[13][18] The ability to tune particle size and surface area via the described synthesis methods is crucial for optimizing catalytic activity and selectivity. For drug development professionals, this is relevant for the synthesis of complex pharmaceutical intermediates.

-

Pigments and Coatings: The stable, inert nature and vibrant green color of α-Cr₂O₃ make it a widely used pigment (Chrome Green).[6] Its high thermal stability and corrosion resistance also make it suitable for advanced coatings.[13]

-

Biomedical Applications: While less common, the synthesis of Cr₂O₃ nanoparticles has garnered interest for potential biomedical uses. Trivalent chromium is an essential trace element, and nanoparticles offer high surface-to-volume ratios. Studies have explored their use in biocompatible coatings and as potential drug delivery vehicles, although this research is still in early stages.[19][20] The synthesis of well-defined, monodisperse nanoparticles via methods like homogeneous precipitation is a prerequisite for such applications to ensure predictable and reproducible biological interactions.

Safety and Handling

Working with chromium compounds requires strict adherence to safety protocols.

-

Precursor (Chromium(III) Nitrate): Chromium(III) nitrate is an oxidizer and can intensify fires.[21][22] It is also harmful if swallowed and causes skin and serious eye irritation.[23] Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[1]

-

Intermediate (Chromium(III) Oxide Hydrate/Hydroxide): While trivalent chromium is significantly less toxic than hexavalent chromium, all chromium compounds should be handled with care. Inhalation of dust should be avoided, and skin contact may cause irritation or allergic reactions in sensitized individuals.[24]

-

Disposal: All chromium-containing waste must be disposed of as hazardous waste according to local, state, and federal regulations.[23] Do not discharge into drains or the environment.

Conclusion

The synthesis of chromium(III) oxide hydrate from chromium nitrate is a process rooted in the fundamental principles of inorganic aqueous chemistry. By moving beyond rote procedures to understand the mechanisms of hydrolysis, olation, and precipitation, researchers can exert precise control over the final material's properties. The choice between direct and homogeneous precipitation methods allows for a trade-off between speed and product uniformity. Furthermore, the judicious selection of post-synthesis processing, particularly the calcination temperature, is a critical step in tailoring the chromium oxide's crystallinity and surface area. This level of control is essential for developing materials that meet the stringent demands of advanced applications, from high-performance catalysts to novel biomedical platforms.

References

- Jaswal, V. S., Arora, A. K., Kinger, M., Gupta, V. D., & Singh, J. (2014). Synthesis and Characterization of Chromium Oxide Nanoparticles. Oriental Journal of Chemistry, 30(2), 559-566.

- Kaviyarasu, K., et al. (2017). Influence of pH on particle size and sensing response of chemically synthesized chromium oxide nanoparticles to alcohols. Journal of Materials Science: Materials in Electronics, 28(14), 10441-10448.

- PubChem. (n.d.). Chromium trihydroxide.

- SciSpace. (n.d.).

- Fisher Scientific. (2015). Safety Data Sheet: Chromium(III)

- Prema Latha, K., et al. (2016). SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES AT DIFFERENT pH AND THEIR STRUCTURAL AND OPTICAL PROPERTIES. Journal of Engineering Sciences, 7(1), E1-E7.

- Khan, A., et al. (2021). Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities.

- Thermo Fisher Scientific. (2025). Chromium(III)

- Danilovic, D., et al. (2022). Kinetics and Mechanism of Electrochemical Reactions Occurring during the Chromium Electrodeposition from Electrolytes Based on Cr(III)

- Li, L., Yan, Z. F., Lu, G. Q., & Zhu, Z. H. (2006). Synthesis and structure characterization of chromium oxide prepared by solid thermal decomposition reaction. The Journal of Physical Chemistry B, 110(1), 178-183.

- Dehno Khalaji, A. A. (2020). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Nanochemistry Research, 5(2), 148-153.

- Khan, M. S., et al. (2022). A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. Frontiers in Chemistry, 10, 983533.

- Fisher Scientific. (2015). Safety Data Sheet - Chromium(III)

- Zbořil, R., et al. (2018). Cr(III) precipitation by applying common alkaline reagents at various equilibrium pH values. Journal of Environmental Management, 216, 223-231.

- P2 InfoHouse. (n.d.). Chemistry & Theory of Chromium Deposition: Part I.

- Khan, B., et al. (2020). Effect of pH on the morphology of magnetite nanoparticles for adsorption of Cr(VI) ions from aqueous medium. Journal of Dispersion Science and Technology, 41(11), 1645-1654.

- Science Made Alive. (n.d.). Chromium(III)

- GOV.UK. (2022). Incident management: chromium and chromium (III) compounds.

- Clark, J. (2023). Chemistry of Chromium. Chemguide.

- Chemguide. (n.d.). chromium.

- Nanografi Advanced Materials. (2020). Chromium (III) Oxide Nanoparticles.

- Chemistry LibreTexts. (2023). Characteristic Reactions of Chromium Ions (Cr³⁺).

- Platonic Nano Tech. (n.d.). Chromium Oxide Nanoparticles.

- ResearchGate. (2025). Study of thermal behavior of CrO3 using TG and DSC.

- Musić, S., Maljković, M., Popović, S., & Trojko, R. (1999). Formation of Chromia from Amorphous Chromium Hydroxide.

- Sajadi, S. A. A., & Khaleghian, M. (2014). Study of Thermal Behavior Of Cr(NO₃)₃·9H₂O in N₂ Atmosphere Using TGA.

- Australian Government, Department of Climate Change, Energy, the Environment and W

- Michailidis, M., & Sikalidis, C. (2012). Kinetics and Mechanism of the Reaction between Chromium(III) and 2,3-Dihydroxybenzoic Acid in Weak Acidic Aqueous Solutions. International Journal of Chemical Kinetics, 44(10), 675-684.

- Li, M., et al. (2019). Production and Characterization of Chromium Oxide (Cr2O3) via a Facile Combination of Electrooxidation and Calcination. International Journal of Electrochemical Science, 14, 8804-8817.

- Wikipedia. (n.d.). Metal ions in aqueous solution.

- Google Patents. (n.d.).

- ResearchGate. (2025).

- Pure Water. (2023).

- ResearchGate. (n.d.).

- Michailidis, M., & Sikalidis, C. (2011). Kinetics and Mechanisms of the Chromium(III) Reactions with 2,4- and 2,5-Dihydroxybenzoic Acids in Weak Acidic Aqueous Solutions.

- Tadesse, B., & Guya, T. (2020). Recovery and Reuse of Chromium Ions from Tannery Wastewaterby Precipitation Reaction Method.

- Google Patents. (n.d.).

- A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS A DISSERTATION IN CHEMISTRY Submitted to the Gradua. (n.d.).

- Chemistry LibreTexts. (2022).

- ResearchGate. (n.d.).

- ResearchGate. (2025). Influence of calcination temperature on the surface area of submicron-sized Al2O3 electrospun fibers.

- ResearchGate. (2025).

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Mechanism of Electrochemical Reactions Occurring during the Chromium Electrodeposition from Electrolytes Based on Cr(III) Compounds: A Literature Review [mdpi.com]

- 4. p2infohouse.org [p2infohouse.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 7. scispace.com [scispace.com]

- 8. Thermal decomposition of chromium(III) nitrate(V) nanohydrate | Semantic Scholar [semanticscholar.org]

- 9. nanochemres.org [nanochemres.org]

- 10. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 11. researchgate.net [researchgate.net]

- 12. jespublication.com [jespublication.com]

- 13. shop.nanografi.com [shop.nanografi.com]

- 14. repozitorij.pmf.unizg.hr [repozitorij.pmf.unizg.hr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rroij.com [rroij.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. scribd.com [scribd.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Merits of Hydrothermal Synthesis for Cr₂O₃ Nanoparticles

An In-Depth Technical Guide to the Hydrothermal Synthesis of Chromium(III) Oxide Nanoparticles

Chromium(III) oxide (Cr₂O₃), known in its mineral form as Eskolaite, is a highly stable and technologically significant transition metal oxide.[1] Its applications are diverse, ranging from green pigments and high-temperature resistant coatings to advanced catalysts and materials for liquid crystal displays.[1][2][3][4][5] The intrinsic properties of Cr₂O₃ are profoundly influenced by its structure, crystallinity, size, and morphology at the nanoscale.[2][6]

While numerous methods exist for synthesizing Cr₂O₃ nanoparticles—including precipitation, sol-gel, and thermal decomposition—the hydrothermal method offers distinct advantages.[1][4][7][8][9] Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel (autoclave), provides a superior route for producing highly crystalline, well-defined nanoparticles. The high-pressure, high-temperature environment can accelerate reaction kinetics and facilitate the formation of crystalline phases that are difficult to obtain under ambient conditions.[10][11] This method allows for precise control over particle size, morphology, and distribution by tuning parameters such as temperature, pressure, pH, and precursor choice.[1][12]

Fundamental Principles of Hydrothermal Synthesis

The hydrothermal process for Cr₂O₃ nanoparticle formation is fundamentally a forced hydrolysis and dehydration reaction sequence. The mechanism begins with a chromium salt precursor dissolved in an aqueous medium. As temperature and pressure rise within the autoclave, two key processes unfold:

-

Hydrolysis and Nucleation: The chromium precursor (e.g., Cr³⁺ ions from chromium nitrate) undergoes hydrolysis to form chromium hydroxide intermediates, such as Cr(OH)₃.

-

Dehydration and Growth: At sufficiently high temperatures, these hydroxide intermediates undergo dehydration, leading to the formation of stable Cr₂O₃ nuclei. These nuclei then grow into larger crystals through Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones.

The entire process is governed by the thermodynamics of the Cr-O-H system under hydrothermal conditions. The autogenous pressure generated by heating the aqueous solution increases the solubility of the reactants and intermediates, facilitating a solution-phase mechanism that leads to homogenous nucleation and controlled crystal growth.

Critical Process Parameters and Their Mechanistic Influence

The success of a hydrothermal synthesis lies in the precise control of its parameters. Each variable directly influences the reaction pathway and, consequently, the physicochemical properties of the resulting Cr₂O₃ nanoparticles.

Precursor Selection

The choice of the chromium salt precursor is a critical first step. Common precursors include chromium nitrate (Cr(NO₃)₃·9H₂O), chromium sulfate (Cr₂(SO₄)₃), and potassium dichromate (K₂Cr₂O₇).[2][3][7][13]

-

Chromium(III) Salts (e.g., Cr(NO₃)₃, Cr₂(SO₄)₃): These are straightforward sources of Cr³⁺ ions. The counter-anion (NO₃⁻, SO₄²⁻) can influence the pH of the initial solution and may interact with the surface of the growing nanoparticles, subtly affecting their morphology.

-

Chromium(VI) Salts (e.g., K₂Cr₂O₇, CrO₃): When using a hexavalent chromium source, a reducing agent must be introduced into the hydrothermal system.[9][14] Common reducing agents include alcohols (e.g., ethanol, methanol) or formaldehyde.[9][14][15] The redox reaction adds a layer of complexity but also offers another lever for controlling the synthesis.

The Decisive Role of pH

The pH of the reaction medium is arguably the most influential parameter in controlling the size and morphology of the nanoparticles.[1][12] It dictates the hydrolysis rate of chromium ions and the surface charge of the forming particles.

-

Acidic Conditions (Low pH): Generally lead to slower hydrolysis rates, which can result in larger, more well-defined crystalline structures.

-

Alkaline Conditions (High pH): Achieved by adding mineralizers like sodium hydroxide (NaOH) or ammonia (NH₄OH), accelerate the precipitation of chromium hydroxide.[2][7][8] High pH can lead to the formation of smaller nanoparticles due to a higher nucleation rate.[1][12] For instance, using ammonia to raise the pH to 10 is a common strategy to precipitate the initial hydroxide precursor.[2]

Temperature and Reaction Time

Temperature and time are intrinsically linked. Higher temperatures increase the reaction rate and the degree of crystallinity of the final product.

-

Temperature: Typically, hydrothermal synthesis of Cr₂O₃ is conducted in the range of 150-250°C.[9][14] Increasing the temperature generally leads to larger crystallite sizes as it provides more energy for crystal growth and can promote the dissolution of smaller, less stable particles.[3]

-

Pressure: In a fixed volume autoclave, pressure is a dependent variable of temperature and the amount of solution. The elevated pressure (typically ranging from a few bars to over 100 bars) increases the solubility of reactants and ensures the reaction medium remains in a liquid or supercritical state.[10]

-

Time: The duration of the hydrothermal treatment affects the extent of crystal growth. Longer reaction times typically allow for the formation of larger, more stable, and more uniform nanoparticles.

The interplay of these parameters is summarized in the table below.

| Parameter | Typical Range | General Influence on Cr₂O₃ Nanoparticles | Causality |

| Precursor | Cr(NO₃)₃, K₂Cr₂O₇, etc. | Affects reaction pathway (direct hydrolysis vs. redox-coupled). | The oxidation state of Cr and the nature of the counter-ion determine the initial chemical reactions. |

| pH | 3 - 12 | Primary control over size. Lower pH can lead to larger particles; higher pH often yields smaller particles.[1][12] | pH governs the rate of hydrolysis and condensation of chromium hydroxide precursors, controlling nucleation density. |

| Temperature | 150 - 250 °C | Primary control over crystallinity and size. Higher temperatures promote better crystallinity and larger particle sizes.[3] | Provides activation energy for dehydration and crystal growth; enhances Ostwald ripening. |

| Time | 1 - 24 hours | Secondary control over size and uniformity. Longer times generally lead to larger, more uniform particles. | Allows for the completion of crystal growth and ripening processes, leading to a more thermodynamically stable state. |

Visualizing the Process and Parameter Dependencies

To better understand the synthesis, the following diagrams illustrate the experimental workflow and the relationships between key parameters and outcomes.

Caption: Experimental workflow for the hydrothermal synthesis of Cr₂O₃ nanoparticles.

Caption: Interplay of process parameters and their effect on nanoparticle properties.

A Validated Experimental Protocol

This section provides a trusted, step-by-step methodology for synthesizing Cr₂O₃ nanoparticles, adapted from established literature.[7][8]

Objective: To synthesize crystalline Cr₂O₃ nanoparticles with an average size under 100 nm.

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized (DI) water

-

Ethanol

Equipment:

-

100 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

-

Centrifuge

-

Muffle furnace (optional, for calcination)

Methodology:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of Cr(NO₃)₃·9H₂O by dissolving the appropriate amount in 50 mL of DI water in a beaker.

-

Stir the solution vigorously using a magnetic stirrer.

-

-

pH Adjustment:

-

Hydrothermal Reaction:

-

Transfer the resulting suspension into a 100 mL Teflon-lined autoclave. Ensure the fill volume does not exceed 80% of the liner's capacity.

-

Seal the autoclave tightly and place it in a preheated oven at 180°C for 12 hours.

-

-

Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool down naturally to room temperature. Caution: Do not open the autoclave while it is hot and under pressure.

-

Open the autoclave and retrieve the Teflon liner. Collect the solid product by centrifugation or filtration.

-

Wash the collected green precipitate several times with DI water and then with ethanol to remove any unreacted reagents and byproducts.

-

-

Drying and Final Product:

Essential Characterization Techniques

Validation of the synthesis requires a suite of characterization techniques to confirm the identity, quality, and properties of the nanoparticles.

-

X-ray Diffraction (XRD): This is the primary technique to confirm the crystalline phase of the product. The diffraction pattern should match the standard pattern for the rhombohedral Eskolaite structure of Cr₂O₃.[2][3][6] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[6]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology (e.g., spherical, hexagonal) and size distribution of the synthesized nanoparticles.[2][6][7] TEM can further provide information on the crystallinity of individual particles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra are used to identify the chemical bonds present. For Cr₂O₃, characteristic absorption bands corresponding to the Cr-O stretching vibrations are expected, typically below 700 cm⁻¹.[1][7][8]

-

UV-Visible Spectroscopy (UV-Vis): This technique reveals the optical properties of the nanoparticles. Cr₂O₃ typically shows absorption peaks related to the d-d electronic transitions of the Cr³⁺ ion.[7][8] The data can also be used to estimate the optical band gap.[1]

By methodically applying the principles and protocols outlined in this guide, researchers can reliably synthesize high-quality chromium(III) oxide nanoparticles and tune their properties for a wide array of scientific and industrial applications.

References

- Synthesis and Characterization of Chromium Oxide Nanoparticles. (n.d.). IOSR Journal.

- Synthesis and Characterization of Chromium Oxide Nanoparticles - IOSR Journal. (n.d.). IOSR Journals.

- Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. (n.d.). Oriental Journal of Chemistry.

- Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. (n.d.). Oriental Journal of Chemistry.

- Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Micro. (n.d.). SciSpace.

- Hydrothermal synthesis of large sized Cr2O3 polyhedrons under free surfactant. (2025).

- Hydrothermal synthesis of chromium dioxide powders and their characterisation. (n.d.). Indian Academy of Sciences.

- Preparation of Cr2O3 nanoparticles via C2H5OH hydrothermal reduction. (2025).

- Flowchart for the synthesis of Cr2O3 nanomaterials by hydrothermal method. (n.d.).

- SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES AT DIFFERENT pH AND THEIR STRUCTURAL AND OPTICAL PROPERTIES. (n.d.). Journal of Engineering Sciences.

- Preparation of Cr2O3 Nanoparticles via Hydrothermal Reduction of CH3OH. (n.d.). Scientific.Net.

- Chromium oxide nanoparticles with controlled size prepared from hydrothermal chromium oxyhydroxide precursors. (n.d.).

- Biological Synthesis and Characterization of Chromium (iii) Oxide Nanoparticles. (n.d.). PISRT.

- Synthesis of Chromium (III) Oxide by Pyrolysis of CrO3–phenylalanine Precursor. (2025).

- Synthesis of Chromium Oxide Nanoparticles at Different PH and Their Structural and Optical Properties. (n.d.). Scribd.

- Chromium oxide nanoparticles with controlled size prepared from hydrothermal chromium oxyhydroxide precursors. (n.d.). OUCI.

- High-pressure high-temperature synthesis of Cr2O3 and Ga2O3. (2025).

Sources

- 1. jespublication.com [jespublication.com]

- 2. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 5. Chromium oxide nanoparticles with controlled size prepared from hydrothermal chromium oxyhydroxide precursors [ouci.dntb.gov.ua]

- 6. iosrjournals.org [iosrjournals.org]

- 7. nanochemres.org [nanochemres.org]

- 8. Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties [nanochemres.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. pisrt.org [pisrt.org]

- 14. Preparation of Cr2O3 Nanoparticles via Hydrothermal Reduction of CH3OH | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sol-Gel Synthesis of Chromium(III) Oxide for Advanced Catalytic Applications

Introduction: The Strategic Advantage of Sol-Gel Derived Chromium(III) Oxide in Catalysis

Chromium(III) oxide (Cr₂O₃), a robust refractory material, has long been a cornerstone in heterogeneous catalysis, driving critical industrial processes from polymerization to dehydrogenation and selective oxidation.[1][2] The efficacy of a catalyst, however, is not merely a function of its chemical composition but is intrinsically linked to its physical architecture: surface area, pore structure, crystallite size, and the nature of its active sites. Traditional synthesis methods, such as precipitation or thermal decomposition, often provide limited control over these crucial parameters.

The sol-gel process emerges as a superior and highly versatile wet-chemical technique for fabricating Cr₂O₃ nanomaterials, offering unparalleled control over the catalyst's final properties at a molecular level.[3] By manipulating the chemistry of a colloidal solution (sol) to form an integrated, porous network (gel), we can engineer catalysts with exceptional homogeneity, high surface areas, and tailored porosity.[3] This guide provides a comprehensive technical overview of the sol-gel synthesis of Cr₂O₃, delving into the fundamental chemistry, the causal relationships between synthesis parameters and material properties, and the direct impact on catalytic performance. For researchers and professionals in catalyst development, mastering this technique unlocks the potential to design highly efficient and stable Cr₂O₃ catalysts for next-generation applications.

Part 1: The Core Chemistry of Chromium Sol-Gel Synthesis

The sol-gel process for creating chromium(III) oxide is a sophisticated dance of hydrolysis and condensation reactions, starting from a chromium precursor dissolved in a suitable solvent. The journey from a homogenous solution to a solid, porous catalyst network is governed by a series of interconnected chemical transformations.

Precursor Selection and the Initial Sol Formation

The choice of the chromium precursor is the first critical decision point. While various precursors can be used, chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and chromium(III) acetate (Cr(CH₃COO)₃) are the most common due to their solubility and reactivity.[4][5]

-

Chromium Nitrate: A readily available and highly soluble precursor. The nitrate ions can influence the gelation process and may require thorough washing of the final gel to prevent the formation of undesirable nitrogen oxides during calcination.

-

Chromium Acetate: An alternative that can also act as a chelating agent, potentially offering better control over the hydrolysis rate.

The precursor is typically dissolved in a solvent, most commonly deionized water or an alcohol (e.g., ethanol), to form the initial "sol." The sol is a colloidal suspension where the chromium precursor begins its transformation.

The Critical Role of pH in Hydrolysis and Condensation

The pH of the sol is arguably the most influential parameter in the entire synthesis. It dictates the rate of hydrolysis and the subsequent condensation pathways, which in turn define the structure of the final gel network.[6][7][8]

In an aqueous solution, the Cr³⁺ ion exists as the hydrated aqua ion, [Cr(H₂O)₆]³⁺. As a base (e.g., ammonia, hydrazine monohydrate, or urea) is added, the pH increases, leading to deprotonation of the coordinated water molecules and the formation of various hydroxo species.[9][10][11]

The Speciation Cascade of Chromium(III) with Increasing pH:

-

Acidic (pH < 4): The stable species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[10][12]

-

Mildly Acidic to Neutral (pH 4-6): Hydrolysis begins, forming monomeric species like [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺.[10][11] This is a critical region where olation—the formation of Cr-OH-Cr bridges—begins, leading to the formation of dimers and trimers.

-

Neutral to Mildly Basic (pH > 6): Extensive polymerization occurs, leading to the formation of larger chromium hydroxide polymers and eventually the precipitation of amorphous Cr(OH)₃.[9][12]

The rate and nature of these condensation reactions are directly controlled by the pH. Acid-catalyzed condensation tends to form less branched, more linear polymer chains, while base-catalyzed condensation promotes a more rapid, cluster-like aggregation, leading to a network of interconnected particles.[6][13] This fundamental choice—acidic vs. basic catalysis—is the primary lever for controlling the final pore structure of the catalyst.

Caption: Workflow of the sol-gel synthesis of Cr₂O₃ catalysts.

Gelation, Aging, and Drying: Solidifying the Catalyst Architecture

Gelation occurs when the growing polymers or particles interconnect to form a single, continuous network that spans the entire volume of the liquid. The point of gelation is characterized by a sharp increase in viscosity.

Aging is a crucial, often overlooked, step where the wet gel is left in its mother liquor for a period.[14][15] During aging, several processes occur that strengthen the gel network:

-

Polycondensation: Further condensation reactions occur, increasing the connectivity of the network.

-

Syneresis: The gel network contracts, expelling solvent from the pores.

-

Ostwald Ripening: Material from smaller particles dissolves and redeposits onto larger, more stable particles, leading to a coarsening of the texture and an increase in the average pore size.[15]

The duration and temperature of aging can be tuned to modify the final pore characteristics. Longer aging times generally lead to a stronger network with larger pores, which is often desirable for catalytic applications to facilitate reactant and product diffusion.[16]

Drying is the final step in removing the solvent from the gel network. The method of drying has a profound impact on the final textural properties.

-

Conventional (Evaporative) Drying: Leads to the formation of a xerogel . As the solvent evaporates, strong capillary forces develop at the liquid-vapor interface within the pores, causing the delicate network to collapse.[3] This results in significant shrinkage and a lower porosity.

-

Supercritical Drying: This technique avoids the liquid-vapor interface altogether by bringing the solvent to its supercritical state, where the distinction between liquid and gas disappears.[17][18] The supercritical fluid is then vented off as a gas. This process prevents pore collapse and results in an aerogel , a material with extremely high porosity and surface area.[14][19][20] For catalytic applications requiring maximal surface interaction, aerogels are often superior.

Part 2: Experimental Protocol and Characterization

This section provides a representative, field-proven protocol for the synthesis of a high-surface-area Cr₂O₃ catalyst, followed by a discussion of the essential characterization techniques to validate its properties.

Detailed Step-by-Step Synthesis Protocol (Aqueous Route)

Objective: To synthesize nanocrystalline Cr₂O₃ with high surface area using chromium nitrate and a base catalyst.

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Hydrazine monohydrate ((NH₂)₂·H₂O) or Ammonium Hydroxide (NH₄OH)

-

Deionized (D.I.) water

-

Ethanol

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M solution of Cr(NO₃)₃·9H₂O in D.I. water. Stir vigorously with a magnetic stirrer for 30 minutes at room temperature to ensure complete dissolution.[4]

-

Controlled Hydrolysis: Gently heat the solution to approximately 70°C. While maintaining this temperature and stirring, add a basic solution (e.g., 1 M hydrazine monohydrate) dropwise. Causality Note: The dropwise addition is critical to ensure a homogenous pH change throughout the solution, preventing localized precipitation and promoting uniform gel network formation.

-

Gelation Point: Continue adding the base until the pH of the suspension reaches approximately 9.[4] At this point, a voluminous, gelatinous precipitate will form, indicating the onset of gelation.

-

Aging the Gel: Cover the beaker and allow the gel to age in its mother liquor at room temperature for 24 hours. Causality Note: This aging period allows for the strengthening of the Cr-O-Cr network through continued condensation and Ostwald ripening, which is essential for maintaining porosity during subsequent drying.[15]

-

Washing: Centrifuge the gel to separate it from the supernatant. Resuspend the gel in hot D.I. water and centrifuge again. Repeat this washing step at least five times to remove residual nitrate ions and unreacted reagents.[4] A final wash with ethanol can help in the removal of water.

-

Drying:

-

For Xerogel: Transfer the washed gel to an oven and dry at 120-140°C overnight.

-

For Aerogel (via Supercritical CO₂): Perform a solvent exchange from the aqueous phase to ethanol, then place the ethanol-soaked gel in a supercritical fluid extractor and dry using supercritical CO₂.[17]

-

-

Calcination: Grind the dried gel into a fine powder. Place the powder in a ceramic crucible and calcine in a muffle furnace in air. A typical calcination profile involves ramping the temperature to 500-600°C and holding for 3-5 hours. Causality Note: Calcination serves two purposes: it decomposes the chromium hydroxide precursor to form crystalline Cr₂O₃ (eskolaite phase) and it burns off any residual organic species, cleaning the pores and activating the catalyst.[4]

Essential Characterization Techniques

To ensure the synthesis has produced a material with the desired properties for catalysis, a suite of characterization techniques is employed.

| Technique | Information Obtained | Typical Results for Sol-Gel Cr₂O₃ |

| X-Ray Diffraction (XRD) | Crystalline phase, crystallite size (via Scherrer equation), lattice parameters. | Rhombohedral eskolaite structure.[21] Nanocrystalline nature with small crystallite sizes (e.g., 10-50 nm). |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore volume, average pore diameter. | High surface areas (e.g., 50-200 m²/g for xerogels, >200 m²/g for aerogels).[4][19] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle aggregation, macroscopic porosity. | Highly porous, interconnected network of nanoparticles. |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and lattice fringes (crystallinity). | Confirms nanosized primary particles and their state of agglomeration. |

| Temperature-Programmed Desorption/Reduction (TPD/TPR) | Nature and strength of acid/base sites (NH₃/CO₂-TPD), reducibility of the catalyst (H₂-TPR). | Provides information on surface acidity and the redox properties crucial for many catalytic reactions. |

Part 3: Linking Synthesis Parameters to Catalytic Performance

The true value of the sol-gel method lies in its ability to tune the properties of Cr₂O₃ to enhance its performance in specific catalytic reactions. The causal links between synthesis choices and catalytic outcomes are paramount.

Caption: Causality map linking synthesis parameters to catalyst performance.

Case Study 1: Dehydrogenation of Light Alkanes

The dehydrogenation of light alkanes (e.g., propane to propylene, ethane to ethylene) is a critical industrial process where Cr₂O₃-based catalysts are extensively used.[22][23] The reaction is highly endothermic and requires high temperatures, where catalyst stability is a major concern.

The Active Site and Mechanism: The active sites for alkane dehydrogenation are widely accepted to be coordinatively unsaturated Cr³⁺ ions on the catalyst surface.[1][4][24] The reaction mechanism involves the heterolytic dissociation of a C-H bond of the alkane on a Cr³⁺-O²⁻ pair.[4][24]

How Sol-Gel Synthesis Provides an Advantage:

-

High Surface Area: The sol-gel method produces catalysts with very high surface areas, maximizing the exposure of these Cr³⁺ active sites to the reactant stream. This directly translates to higher initial conversion rates.

-

Control of Crystallite Size: By controlling the calcination temperature, the crystallite size can be kept small.[4] Smaller crystallites are more resistant to sintering and the formation of catalytically inactive α-Cr₂O₃ phases at high reaction temperatures, thus enhancing catalyst stability and lifetime.[22]

-

Mesoporosity: The tailored mesoporous structure facilitates the rapid diffusion of bulky alkane reactants and alkene products, minimizing secondary reactions like cracking and coking, which improves selectivity and stability.

Catalytic Performance Data for Alkane Dehydrogenation:

| Catalyst System | Synthesis Method | Reaction | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |

| Cr₂O₃/Al₂O₃ | Sol-Gel | Isobutane Dehydrogenation | 610 | ~68 | >90 | [22] (Qualitative) |

| Cr/Al₂O₃ | One-Pot (Cr(OH)₃ precursor) | Isobutane Dehydrogenation | 600 | 56.5 (initial) | ~95 | [3] |

| Cr/Al₂O₃ | Commercial | Ethane Dehydrogenation | 580 | ~20 | >98 | [1] |

Case Study 2: Catalytic Oxidation of CO

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is vital for pollution control. Metal oxides are effective catalysts for this reaction, often operating via a Mars-van Krevelen mechanism.

The Mechanism: This mechanism involves the adsorption and reaction of CO with lattice oxygen from the catalyst surface, creating an oxygen vacancy. The catalyst is then re-oxidized by gas-phase O₂. The efficiency of this process depends on the availability of labile lattice oxygen and the redox properties of the catalyst.

How Sol-Gel Synthesis Provides an Advantage:

-

High Defect Concentration: The low-temperature synthesis and high surface area of sol-gel derived Cr₂O₃ can lead to a higher concentration of surface defects and oxygen vacancies, which are crucial for the Mars-van Krevelen mechanism.[25]

-

Enhanced Redox Properties: The nanostructured nature of the catalyst can facilitate easier reduction (Cr³⁺ → Cr²⁺) and re-oxidation cycles, improving the overall reaction rate.

-

Synergistic Effects: The sol-gel method is exceptionally well-suited for creating highly homogeneous mixed-oxide catalysts (e.g., Cu-Cr oxides).[25] The intimate mixing at the atomic level can create synergistic effects, where one metal oxide enhances the redox properties of the other, leading to significantly higher catalytic activity at lower temperatures than either component alone.[25][26]

Conclusion and Future Outlook

The sol-gel method is not merely another route to synthesizing chromium(III) oxide; it is a powerful platform for catalyst engineering. By providing precise control over the fundamental chemical reactions of hydrolysis and condensation, and by allowing for the careful tuning of post-synthesis treatments like aging and drying, it enables the rational design of catalysts with optimized architecture and functionality. The ability to create high-surface-area, porous, and nanocrystalline Cr₂O₃ directly translates into enhanced activity, selectivity, and stability in demanding catalytic applications.

For researchers in drug development, where catalytic hydrogenation and oxidation are common synthetic steps, the principles outlined here can be adapted to create highly selective catalysts for complex organic transformations. As the field moves towards more sustainable chemical processes, the ability to design catalysts from the bottom-up, as offered by the sol-gel technique, will be indispensable in creating the next generation of high-performance catalytic materials.

References

- Abu-Zied, B. M. (2011). Catalytic, surface and electrical properties of Cr2O3-CuO/Al2O3 catalysts. Journal of Materials Science & Technology, 27(5), 437-444.

- Balouria, V., Singh, A., Debnath, A. K., Mahajan, A., & Bedi, R. K. (2012). Synthesis and characterization of sol-gel derived Cr2O3 nanoparticles. AIP Conference Proceedings, 1447(1), 341.

- Bhasin, M. M., et al. (2002). Dehydrogenation of light alkanes on supported chromium oxide catalysts.

- Boureghda, H., et al. (2015). Sol–gel derived Cr(III) and Cu(II)/γ-Al2O3 doped solids: Effect of the dopant precursor nature on the structural, textural and morphological properties. Journal of Sol-Gel Science and Technology, 75(3), 573-585.

- de Klerk, A. (2012). Dehydrogenation of C4 Alkanes. In Fischer-Tropsch Process Development. Wiley-VCH Verlag GmbH & Co. KGaA.

- Danks, A. E., Hall, S. R., & Schnepp, Z. (2016). The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis.

- Deliy, I. V., et al. (2018). Chromium speciation in aqueous solutions. Russian Journal of Inorganic Chemistry, 63(13), 1695-1702.

- Gholami, L., et al. (2015). Comparison of sol-gel and co-precipitation methods on the structural properties and phase transformation of γ and α-Al2O3 nanoparticles. Journal of Materials Science: Materials in Electronics, 26(7), 4640-4647.

- Hussain, S. T., et al. (2020). Green synthesis of Cr2O3 nanoparticles by Cassia fistula, their electrochemical and antibacterial potential. Arabian Journal of Chemistry, 13(11), 7865-7875.

- Kondratenko, E. V., et al. (2005). Mechanistic insight in the ethane dehydrogenation reaction over Cr/Al2O3 catalysts.

- Kotas, J., & Stasicka, Z. (2000). Chromium occurrence in the environment and methods of its speciation. Environmental Pollution, 107(3), 263-283.

- Mitrović, B., et al. (2022). Cr(III)

- Mohan, D., & Pittman Jr, C. U. (2006). Activated carbons and low cost adsorbents for remediation of tri-and hexavalent chromium from water.

- Pantaleo, G., et al. (2005). Support effect on the structure and CO oxidation activity of Cu–Cr mixed oxides over Al2O3 and SiO2. Applied Catalysis B: Environmental, 57(3), 211-221.

- Pierre, A. C. (2020). Introduction to sol-gel processing.

- Righini, G. C., & Chiappini, A. (2014). Glass optical waveguides: a review of fabrication techniques. Optical Engineering, 53(7), 071819.

- Roque-Malherbe, R. (2007).

- Słomkiewicz, P., et al. (2021). The Effect of pH Solution in the Sol–Gel Process on the Structure and Properties of Thin SnO2 Films.

- Weckhuysen, B. M., & Schoonheydt, R. A. (1999). Alkane dehydrogenation over supported chromium oxide catalysts.

- Worsley, M., Smulders, V., & Mei, B. (2022). Controlled Synthesis of Chromium-Oxide-Based Protective Layers on Pt: Influence of Layer Thickness on Selectivity.

- Znaidi, L. (2010). Sol-gel-deposited ZnO thin films: A review. Materials Science and Engineering: B, 174(1-3), 18-30.

- Hameed, N. A. (2017). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Microwave Irradiation. Diyala Journal of Pure Science, 13(4).

- Gholami, L., et al. (2015). Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst. Organometallics, 34(18), 4441-4444.

- Al-Rashedi, K., Farooqui, M., & Rabbani, G. (2018). Characterizing Crystalline Chromium oxide Thin Film Growth by Sol-gel method on Glass Substrates. Oriental Journal of Chemistry, 34(4), 2203-2207.

- Ayral, A., et al. (2003). Supercritical drying of gels. Journal of Sol-Gel Science and Technology, 26(1-3), 205-210.

- Milea, C. A., et al. (2011). The influence of parameters in silica sol-gel process. Bulletin of the Transilvania University of Brasov, 4(53), 61-66.

- Sangeetha, P., et al. (2020). Synthesis and Characterization of Chromium Oxide Nanoparticles. International Journal of ChemTech Research, 13(2), 116-124.

- White, R. J., et al. (2013). Supercritical drying of gels. Journal of Materials Chemistry A, 1(41), 12724-12746.

- Wawrzyniak, B., et al. (2020). Photocatalytic Properties of Sol–Gel Films Influenced by Aging Time for Cefuroxime Decomposition.

- Pantaleo, G., et al. (2005). Support effect on the structure and CO oxidation activity of Cu–Cr mixed oxides over Al2O3 and SiO2. Applied Catalysis B: Environmental, 57(3), 211-221.

- Gacoin, T., et al. (2003). Preparation of WO3 aerogel catalysts using supercritical CO2 drying. Journal of Sol-Gel Science and Technology, 26(1-3), 757-760.

- Rao, A. V., et al. (2006). Effect of aging time and concentration of aging solution on the porosity characteristics of subcritically dried silica aerogels.

- Rahman, I. A., & Vejayakumaran, P. (2009). The effect of pH on structure and porosity of sol-gel-derived materials. Journal of the American Ceramic Society, 92(1), 149-153.

- Hameed, N. A. (2017). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Microwave Irradiation. Diyala Journal of Pure Science, 13(4), 1-13.

- Pierre, A. C., & Pajonk, G. M. (2002). Chemistry of aerogels and their applications. Chemical reviews, 102(11), 4243-4266.

- Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.

- Livage, J., Henry, M., & Sanchez, C. (1988). Sol-gel chemistry of transition metal oxides.

- Weckhuysen, B. M., et al. (2000). The Dynamics of CrO3-Fe2O3 Catalysts during the High Temperature Water-Gas Shift Reaction: Molecular Structures and Reactivity.

- Reddy, B. M., et al. (2011). Liquid phase selective oxidation of veratryl alcohol to veratraldehyde using pure and Mg-doped copper chromite catalysts. Catalysis Science & Technology, 1(7), 1205-1211.

- Young, D. J. (2011).

- Słomkiewicz, P., et al. (2021). The Effect of pH Solution in the Sol–Gel Process on the Structure and Properties of Thin SnO2 Films.

- Zalas, M., & Kaczmarek, D. (2018). Influence of pH value and solvent utilized in the sol–gel synthesis on properties of derived ZrO2 powders. Journal of Sol-Gel Science and Technology, 86(2), 356-367.

- Al-Fatesh, A. S., et al. (2020). Preparation, Characterization and CO Oxidation Performance of Ag2O/γ-Al2O3 and (Ag2O+RuO2)/γ-Al2O3 Catalysts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 3. “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altering the pH during sol-gel synthesis of bioactive glass particles and its effect on structural and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Speciation Analysis of Cr(VI) and Cr(III) in Water with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. supercritical.appliedseparations.com [supercritical.appliedseparations.com]

- 18. Aerogel.org » Supercritical Drying [aerogel.org]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics of Supercritical Drying of Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Brunel University Research Archive: Controlled Synthesis of Chromium-Oxide-Based Protective Layers on Pt: Influence of Layer Thickness on Selectivity [bura.brunel.ac.uk]

- 22. dspace.library.uu.nl [dspace.library.uu.nl]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Green Synthesis of Chromium(III) Oxide Nanoparticles: A Phytochemical-Driven Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of nanomaterials is a cornerstone of modern materials science, with applications spanning catalysis, electronics, and biomedicine. Chromium(III) oxide (Cr₂O₃) nanoparticles, in particular, are prized for their stability, catalytic activity, and semiconductor properties.[1] However, conventional physical and chemical synthesis methods often rely on hazardous chemicals, high energy consumption, and complex procedures, posing significant environmental and economic challenges. This guide details the principles, protocols, and applications of green synthesis, an eco-friendly and cost-effective alternative that utilizes plant extracts for the fabrication of Cr₂O₃ nanoparticles.[2][3][4] This approach leverages the rich diversity of phytochemicals—such as polyphenols, flavonoids, and terpenoids—found in plants to act as natural reducing, capping, and stabilizing agents.[5][6][7] We will explore the underlying mechanisms, provide detailed experimental and characterization workflows, and discuss the biomedical potential of the resulting nanoparticles, offering a comprehensive resource for researchers in nanotechnology and drug development.

Introduction: The Imperative for Greener Nanotechnology

Chromium(III) oxide (Cr₂O₃), also known as eskolaite in its mineral form, is a highly stable metal oxide with a wide bandgap (~3.4 eV), high melting point, and excellent resistance to corrosion.[1][8] These properties make Cr₂O₃ nanoparticles highly desirable for a range of applications, including as pigments, heterogeneous catalysts, wear-resistant coatings, and advanced materials for liquid crystal displays.[1][9][10] In the biomedical field, they have demonstrated significant potential as antibacterial, antioxidant, and anticancer agents.[11][12][13]

Traditionally, the synthesis of Cr₂O₃ nanoparticles has been achieved through methods like sol-gel, precipitation, and microwave irradiation.[14][15] While effective, these routes often involve toxic solvents, harsh reaction conditions (high temperature and pressure), and synthetic capping agents that can lead to environmental contamination and potential cytotoxicity in biomedical applications.

The paradigm of green chemistry offers a sustainable solution to these challenges.[16] Green synthesis of nanoparticles using biological entities, particularly plant extracts, has emerged as a superior alternative.[3][7][17] This "phytofabrication" approach is not only environmentally benign and cost-effective but also provides a one-pot synthesis where the plant's own biochemical machinery supplies the necessary agents for reducing metal salts and stabilizing the resulting nanoparticles.[6][11] The phytochemicals present on the nanoparticle surface can also confer enhanced biological activity, a synergistic effect of significant interest in drug development.[11][13]

The Green Synthesis Paradigm: Principles and Phytochemistry

The core principle of green nanoparticle synthesis lies in the replacement of synthetic chemicals with natural biomolecules. Plant extracts are complex mixtures of compounds, many of which possess the functional groups required for nanoparticle formation.

Key Roles of Phytochemicals:

-

Reducing Agents: Phytochemicals, especially polyphenols (like tannins and gallic acid), flavonoids, terpenoids, and alkaloids, are rich in hydroxyl (-OH) and carbonyl (C=O) groups.[5][16] These groups can donate electrons, reducing the metal ions (Cr³⁺ from a precursor salt) to their zero-valent state (Cr⁰).[11] The antioxidant properties of these compounds are directly responsible for this reductive transformation.[7][18]

-

Capping and Stabilizing Agents: The same phytochemicals, along with proteins and polysaccharides in the extract, adsorb onto the surface of the newly formed nanoparticles.[5][6] This organic layer, or "cap," prevents the nanoparticles from aggregating, thereby controlling their size and ensuring their stability in suspension. This process is crucial, as the properties of nanoparticles are highly dependent on their size and morphology.[11]

The general workflow for this process is straightforward, involving the preparation of a plant extract, its reaction with a chromium salt solution, and subsequent purification and characterization of the nanoparticles.

Caption: General workflow for the green synthesis of Cr₂O₃ nanoparticles.

The Botanical Pharmacy: A Comparative Look at Plant Extracts

A wide variety of plants have been successfully employed for the synthesis of Cr₂O₃ nanoparticles. The choice of plant is critical as the type and concentration of phytochemicals directly influence the size, shape, and yield of the nanoparticles.[19]

| Plant Species | Plant Part Used | Chromium Precursor | Avg. Particle Size (nm) | Morphology | Reference |

| Abutilon indicum | Leaf | Cr₂(SO₄)₃ | 17-42 | Spherical | [11] |

| Simarouba glauca | Leaf | Cr(NO₃)₃·9H₂O | ~85 | Irregular Rod | [12] |

| Cassia fistula | Leaf | Chromium(III) Acetate | 15-24 | Spherical, Agglomerated | [10] |

| Erythrophleum guineense | - | Chromium Chloride | < 400 | Irregular Round | [2][3] |

| Tridax procumbens | Leaf | K₂Cr₂O₇ | - | - | [17] |

| Opuntia ficus-indica (Cactus) | - | - | 45-55 | Hexagonal | [20] |

| Roselle (Hibiscus sabdariffa) | - | CrCl₃·6H₂O | 13-16 | Spherical/Semi-spherical | [21] |

Experimental Protocol: A Step-by-Step Guide

This section provides a representative protocol for the green synthesis of Cr₂O₃ nanoparticles, based on the methodology described for Abutilon indicum.[11] Researchers should note that optimal conditions (temperature, pH, concentration, reaction time) may vary depending on the plant extract used.

4.1 Preparation of the Plant Extract

-

Collection: Collect fresh, healthy leaves of the chosen plant (e.g., Abutilon indicum).

-

Washing: Thoroughly wash the leaves with tap water followed by deionized water to remove dust and impurities.

-

Drying & Grinding: Air-dry the leaves in the shade to preserve phytochemicals. Once completely dry, grind them into a fine powder using a blender.

-

Extraction: Add a known amount of leaf powder (e.g., 20 g) to a specific volume of deionized water (e.g., 200 mL) in a flask. Heat the mixture at a controlled temperature (e.g., 60-80°C) with constant stirring for a set duration (e.g., 1 hour). This process extracts the water-soluble phytochemicals.

-

Filtration: Allow the solution to cool to room temperature and filter it using Whatman No. 1 filter paper to obtain a clear aqueous plant extract.[10] Store the extract at 4°C for further use.

4.2 Synthesis of Cr₂O₃ Nanoparticles

-

Precursor Solution: Prepare a solution of a chromium salt. For example, dissolve 10.20 g of chromium(III) sulfate (Cr₂(SO₄)₃) in 100 mL of the prepared plant extract.[11]

-

Reaction: Stir the resulting mixture vigorously using a magnetic stirrer for approximately 60 minutes at a slightly elevated temperature (e.g., 35°C).[11]

-

Observation: Monitor the reaction for a color change. A transition from the initial color (e.g., red or green) to a dark or black precipitate typically indicates the formation of nanoparticles due to surface plasmon resonance.[2][11]

4.3 Purification of Nanoparticles

-

Centrifugation: Transfer the reaction mixture to centrifuge tubes and spin at high speed (e.g., 3000 rpm) for 15-20 minutes to pellet the nanoparticles.

-

Washing: Discard the supernatant and re-disperse the pellet in deionized water or an ethanol/water mixture. Repeat this washing step at least three times to remove any unreacted precursor and unbound phytochemicals.[11]

-

Drying: Dry the purified nanoparticle pellet in a hot air oven at a moderate temperature (e.g., 40-80°C) until a constant weight is achieved.[3][11]

-

Calcination (Optional but Recommended): To enhance crystallinity and remove residual organic matter, the dried powder is often calcinated in a muffle furnace at a high temperature (e.g., 500°C) for several hours (e.g., 3 hours).[11] This step yields the final, pure Cr₂O₃ nanoparticle powder.

Caption: Detailed experimental workflow for Cr₂O₃ nanoparticle synthesis.

Comprehensive Characterization of Green-Synthesized Cr₂O₃ Nanoparticles

A multi-technique approach is essential to confirm the successful synthesis and thoroughly characterize the physical and chemical properties of the Cr₂O₃ nanoparticles.[2][11]

-

5.1 UV-Visible Spectroscopy (UV-Vis): This is often the first technique used to confirm nanoparticle formation. Cr₂O₃ nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum, typically observed in the range of 350-460 nm.[2][15][22] The position and shape of this peak can provide preliminary information about the size and distribution of the nanoparticles.

-

5.2 Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is crucial for identifying the functional groups involved in the synthesis. The spectrum of the final nanoparticle product is compared with that of the pure plant extract. The disappearance or shift of peaks corresponding to O-H, C-H, C=O, and N-H bonds confirms the involvement of phytochemicals in the reduction and capping process.[11] Strong absorption bands below 1000 cm⁻¹, particularly around 500-650 cm⁻¹, are characteristic of the Cr-O metal-oxygen bond, confirming the formation of chromium oxide.[8]

-

5.3 X-ray Diffraction (XRD): XRD is the definitive technique for determining the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern for Cr₂O₃ should show sharp peaks corresponding to the rhombohedral (eskolaite) crystal structure.[9][14][15] The absence of peaks from other phases indicates the high purity of the sample.[14] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[15]

-

5.4 Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used for direct visualization of the nanoparticles. SEM provides information about the surface morphology, aggregation, and size distribution of the particles.[8][11][23] TEM offers higher resolution, allowing for the precise determination of individual particle size, shape (e.g., spherical, hexagonal, rod-shaped), and crystallinity.[11][14]

-

5.5 Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX analysis provides the elemental composition of the sample. A typical EDX spectrum for pure Cr₂O₃ nanoparticles will show strong signals for chromium (Cr) and oxygen (O), confirming the elemental identity and purity of the synthesized material.[2][11][20]

Caption: Workflow for the comprehensive characterization of nanoparticles.

Unraveling the Mechanism of Phyto-Reduction and Formation

The precise mechanism of green synthesis is complex, involving multiple types of phytochemicals. However, a generally accepted multi-step process has been proposed.[11]

-

Chelation and Activation: Upon mixing the chromium precursor salt with the plant extract, freely moving Cr³⁺ ions are attracted to the electron-rich functional groups (primarily hydroxyl and carboxyl groups) of polyphenols and flavonoids. This leads to the formation of a metal-phytochemical chelate complex.[11]

-

Bioreduction: Within this complex, an intramolecular electron transfer occurs. The phytochemical, acting as an antioxidant, donates electrons to the Cr³⁺ ion, reducing it to its metallic, zero-valent state (Cr⁰).[11] Polyphenols are particularly effective reducing agents in this process.[18]

-

Nucleation and Oxidation: The newly formed Cr⁰ atoms are highly reactive and begin to nucleate, forming small clusters. During the subsequent drying and calcination steps, these metallic chromium nanoclusters are readily oxidized by atmospheric oxygen to form the stable chromium(III) oxide (Cr₂O₃) phase.[11]

-

Capping and Stabilization: Throughout this process, other phytochemicals in the vicinity adsorb onto the surface of the growing nanoparticles, acting as capping agents that sterically hinder further growth and prevent aggregation, leading to the formation of stable, well-dispersed Cr₂O₃ nanoparticles.[5][11]

Caption: Proposed mechanism for the green synthesis of Cr₂O₃ nanoparticles.

Applications in Research and Drug Development

Green-synthesized Cr₂O₃ nanoparticles have shown remarkable potential in various biomedical applications, often outperforming their chemically synthesized counterparts due to the synergistic effects of the surface-bound phytochemicals.[11][13]

-

Antibacterial Activity: Cr₂O₃ nanoparticles exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] The proposed mechanisms include the generation of reactive oxygen species (ROS), disruption of the bacterial cell membrane, and interference with cellular metabolic processes.

-

Anticancer Activity: Studies have demonstrated the cytotoxic effects of green-synthesized Cr₂O₃ nanoparticles against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).[11][12] The activity is often dose-dependent, inducing apoptosis in cancer cells while showing better biocompatibility with normal cell lines.[11]

-

Antioxidant Activity: The phytochemicals capped on the nanoparticle surface can retain their antioxidant properties. This allows the Cr₂O₃ nanoparticles to act as potent free radical scavengers, which is beneficial for mitigating oxidative stress-related conditions.[11][22]

-

Enzyme Inhibition: Certain Cr₂O₃ nanoparticles have shown promise as enzyme inhibitors, for example, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease research.[2][3]

Conclusion and Future Perspectives

The green synthesis of chromium(III) oxide nanoparticles using plant extracts represents a significant advancement in sustainable nanotechnology. This approach is simple, cost-effective, and environmentally friendly, yielding nanoparticles with unique properties and enhanced biological activities. The ability to produce these materials without toxic chemicals opens new avenues for their application in sensitive fields like medicine and drug delivery.

Future research should focus on elucidating the precise roles of individual phytochemicals to gain finer control over nanoparticle size and morphology. Optimizing reaction parameters for different plant extracts to maximize yield and reproducibility is another key area. Furthermore, in-depth in vivo studies are required to validate the therapeutic potential and assess the long-term biocompatibility and safety of these promising nanomaterials before their translation into clinical applications.

References

-

Akintelu, S. A., et al. (2021). Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities. Molecules, 26(2), 502. [Link]

-

Ritu, et al. (2015). Synthesis and Characterization of Chromium Oxide Nanoparticles. IOSR Journal of Applied Chemistry, 8(8), 5-11. [Link]

-

Hassan, S. S., et al. (2017). Preparation and Characterization of Chromium Oxide Nanoparticles. AIP Conference Proceedings, 1888(1), 020013. [Link]

-

Kothari, R., & Soni, A. (2022). GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES USING CHROMIUM (III) COMPLEX AS A SINGLE ROUTE PRECURSOR. RASĀYAN Journal of Chemistry, 15(2), 1325-1339. [Link]

-

Iqbal, J., et al. (2022). A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. Frontiers in Chemistry, 10, 969439. [Link]

-

Hameed, N. A. (2018). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Micro. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 173-186. [Link]

-

Iqbal, J., et al. (2022). A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1435-1440. [Link]

-

Hussain, S., et al. (2023). Green synthesis of Cr2O3 nanoparticles by Cassia fistula, their electrochemical and antibacterial potential. Arabian Journal of Chemistry, 16(11), 105244. [Link]

-

Manjula, M., et al. (2017). SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES AT DIFFERENT pH AND THEIR STRUCTURAL AND OPTICAL PROPERTIES. Journal of Engineering Sciences, 8(1), C1-C6. [Link]

-

Naseri, M., & Saion, E. (2013). Structural, Optical and Magnetic Studies of Cr2O3 Nanoparticles Prepared by Microwave-Assisted Synthesis. Nanochemistry Research, 1(1), 58-65. [Link]

-

Podolska, H., et al. (2024). Impact of Plant Extract Phytochemicals on the Synthesis of Silver Nanoparticles. International Journal of Molecular Sciences, 25(9), 5038. [Link]

-